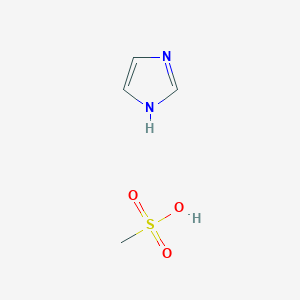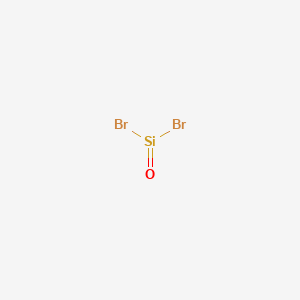
Dibromosilanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromosilanone is a chemical compound with the formula SiBr₂O It is a member of the silanone family, which are compounds containing silicon-oxygen double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromosilanone can be synthesized through the reaction of silicon monoxide with bromine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
SiO+Br2→SiBr2O
Industrial Production Methods: Industrial production of this compound may involve the use of high-purity silicon monoxide and bromine. The reaction is carried out in a controlled environment to prevent contamination and ensure high yield. The process may also involve purification steps to isolate this compound from any by-products.
Análisis De Reacciones Químicas
Types of Reactions: Dibromosilanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide and bromine gas.
Reduction: Reduction of this compound can yield silicon monoxide and hydrogen bromide.
Substitution: this compound can undergo substitution reactions where the bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides can serve as reducing agents.
Substitution: Halogenating agents such as chlorine or fluorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silicon dioxide (SiO₂) and bromine gas (Br₂).
Reduction: Silicon monoxide (SiO) and hydrogen bromide (HBr).
Substitution: Various halogenated silanones depending on the substituent used.
Aplicaciones Científicas De Investigación
Dibromosilanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds. Its reactivity makes it valuable in studying silicon-oxygen chemistry.
Materials Science: this compound can be used in the production of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore the potential use of this compound in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the manufacturing of specialized coatings and sealants due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of dibromosilanone involves its interaction with various molecular targets. The silicon-oxygen double bond is highly reactive, allowing this compound to participate in a range of chemical reactions. The bromine atoms can also undergo substitution, making this compound a versatile compound in synthetic chemistry. The pathways involved in its reactions include:
Nucleophilic attack: The silicon-oxygen double bond can be attacked by nucleophiles, leading to the formation of new silicon-containing compounds.
Electrophilic substitution: The bromine atoms can be replaced by other electrophiles, resulting in the formation of substituted silanones.
Comparación Con Compuestos Similares
Dibromosilanone can be compared with other similar compounds, such as:
Dichlorosilanone (SiCl₂O): Similar to this compound but with chlorine atoms instead of bromine. It has different reactivity and applications.
Difluorosilanone (SiF₂O): Contains fluorine atoms and exhibits unique chemical properties due to the high electronegativity of fluorine.
Diiodosilanone (SiI₂O): Contains iodine atoms and is less commonly studied due to the larger atomic size of iodine.
Uniqueness of this compound: this compound is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
Conclusion
This compound is a versatile and reactive compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it an important subject of study in silicon-oxygen chemistry and materials science.
Propiedades
Número CAS |
82867-90-1 |
|---|---|
Fórmula molecular |
Br2OSi |
Peso molecular |
203.89 g/mol |
Nombre IUPAC |
dibromo(oxo)silane |
InChI |
InChI=1S/Br2OSi/c1-4(2)3 |
Clave InChI |
RZMMLJVKGITIPP-UHFFFAOYSA-N |
SMILES canónico |
O=[Si](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


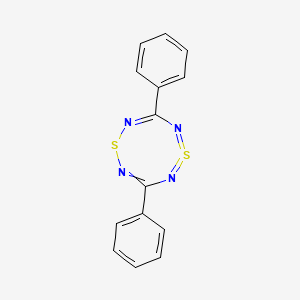
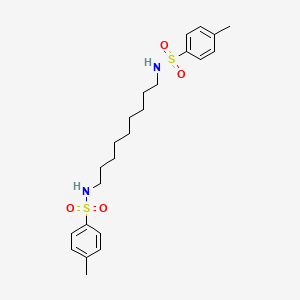
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
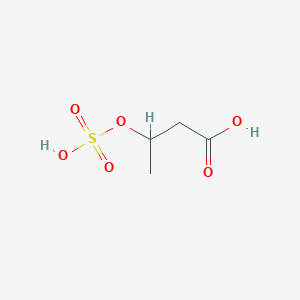
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
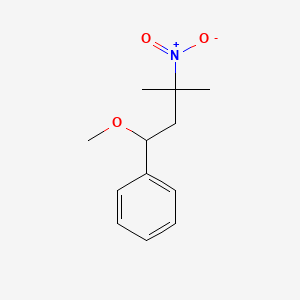




![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

